molecular formula C4H10N2O2 B6598857 (2S)-3-hydroxy-2-methylpropanehydrazide CAS No. 26543-06-6

(2S)-3-hydroxy-2-methylpropanehydrazide

Cat. No.: B6598857
CAS No.: 26543-06-6
M. Wt: 118.13 g/mol
InChI Key: KYDRUBOGWMQXPM-VKHMYHEASA-N
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Description

(2S)-3-hydroxy-2-methylpropanehydrazide is a chiral hydrazide derivative characterized by a hydroxy group at position 3, a methyl group at position 2, and a hydrazide (-CONHNH₂) functional group. Its molecular formula is C₃H₉ClN₂O₂, with a molecular weight of 140.57 g/mol (CAS: EN300-37455155) . The (2S) stereochemistry indicates its specific spatial configuration, which is critical for interactions in biological or synthetic systems. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds like thiazolidinones or pyridazinones .

Properties

IUPAC Name

(2S)-3-hydroxy-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDRUBOGWMQXPM-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-methylpropanehydrazide typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Starting Materials: 3-hydroxy-2-methylpropanoic acid and hydrazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2S)-3-hydroxy-2-methylpropanehydrazide.

Industrial Production Methods

Industrial production of (2S)-3-hydroxy-2-methylpropanehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrazide derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-2-methylpropanehydrazide, while reduction could produce 2-methylpropanehydrazide derivatives.

Scientific Research Applications

(2S)-3-hydroxy-2-methylpropanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2S)-3-hydroxy-2-methylpropanehydrazide, we analyze its structural and functional analogs:

Hydrazide Derivatives

(2S)-2-(Benzoylamino)-3-methylbutyric acid hydrazide (Compound 3) Molecular formula: C₁₃H₁₇N₃O₂ Key features: Benzoylamino substituent, methyl group, and hydrazide moiety. Comparison: The benzoylamino group enhances aromatic interactions but reduces solubility in polar solvents compared to the simpler hydroxy-methyl substituents in (2S)-3-hydroxy-2-methylpropanehydrazide.

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide (T3D4711) Molecular formula: C₁₃H₂₀N₃O Key features: Methylhydrazine-linked benzamide scaffold. Comparison: The aromatic benzamide core increases lipophilicity, favoring membrane permeability, while (2S)-3-hydroxy-2-methylpropanehydrazide’s aliphatic hydroxy group improves aqueous solubility.

Parent Acid and Derivatives

(2S)-3-Hydroxy-2-methylpropanoic Acid Molecular formula: C₄H₈O₃ Key features: Carboxylic acid analog of the hydrazide. Applications: Metabolic intermediate in valine catabolism . Comparison: The hydrazide derivative replaces the carboxylic acid (-COOH) with a hydrazide (-CONHNH₂), enhancing nucleophilicity for condensation reactions (e.g., forming Schiff bases or heterocycles).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Source
(2S)-3-hydroxy-2-methylpropanehydrazide C₃H₉ClN₂O₂ 140.57 Hydrazide, hydroxy, methyl Building block for heterocycles
(2S)-2-(Benzoylamino)-3-methylbutyric acid hydrazide C₁₃H₁₇N₃O₂ 255.29 Benzoylamino, hydrazide Antimicrobial intermediate
4-[(2-Methylhydrazin-1-yl)methyl]-N-isopropylbenzamide C₁₃H₂₀N₃O 234.32 Methylhydrazine, benzamide Pharmacological candidate
(2S)-3-Hydroxy-2-methylpropanoic acid C₄H₈O₃ 104.10 Carboxylic acid, hydroxy Metabolic intermediate

Research Findings and Functional Insights

  • Synthetic Utility: (2S)-3-hydroxy-2-methylpropanehydrazide’s hydrazide group facilitates nucleophilic attacks in cyclocondensation reactions, similar to methods used for pyridazinones (e.g., reacting with ketones or aldehydes) .
  • Biological Relevance : Unlike its parent acid, which participates in metabolic pathways, the hydrazide derivative is synthetically tailored for drug discovery, emphasizing its role as a scaffold rather than a bioactive molecule .

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